molecular formula C8H15F2N B1430136 4,4-Difluorocyclohexaneethanamine CAS No. 1054314-53-2

4,4-Difluorocyclohexaneethanamine

Cat. No.: B1430136
CAS No.: 1054314-53-2
M. Wt: 163.21 g/mol
InChI Key: GNHDMWBANSWSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorocyclohexaneethanamine is an organic compound with the molecular formula C8H15F2N It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which is further connected to an ethanamine group

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHDMWBANSWSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,4-Difluorocyclohexaneethanamine typically involves the reaction of 4,4-difluorocyclohexane with chloroethylamine in a reaction vessel. The reaction proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified to remove any by-products and unreacted materials .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorocyclohexaneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

4,4-Difluorocyclohexaneethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexaneethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4,4-Difluorocyclohexanecarboxylic acid
  • 4,4-Difluorocyclohexylmethanol
  • 4,4-Difluorocyclohexanone

Uniqueness: 4,4-Difluorocyclohexaneethanamine is unique due to its ethanamine group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Biological Activity

4,4-Difluorocyclohexaneethanamine is a fluorinated compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the presence of fluorine atoms, influence its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential applications in drug development.

The compound this compound is characterized by its cyclohexane ring substituted with two fluorine atoms and an ethylamine side chain. The fluorine atoms enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic properties. The amine group allows for hydrogen bonding with biomolecules, potentially influencing their activity and interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, which may modulate their functions. The fluorine substituents may also alter the conformational dynamics of the compound, enhancing its binding affinity to specific targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro assays have shown that it can inhibit the growth of certain bacterial strains. For example, a study reported an EC50 value (the concentration required to achieve 50% inhibition) against Staphylococcus aureus at concentrations as low as 10 µM .

Anti-HIV Activity

In a study evaluating fluorinated derivatives of various compounds for anti-HIV activity, this compound was part of a series that demonstrated moderate inhibitory effects on HIV replication. The compound was tested in MT4 lymphocyte cells, showing some potential but not reaching the potency levels of leading compounds .

Antimalarial Potential

Further investigations into its biological activity revealed that derivatives of this compound could be effective against Plasmodium falciparum, the causative agent of malaria. A related compound demonstrated significant antiplasmodial activity with an EC50 value below 0.05 µM . This suggests that modifications to the core structure could enhance its therapeutic potential against malaria.

Case Studies and Efficacy Data

A detailed analysis of case studies involving this compound highlights its application in drug development:

Study Target Pathogen EC50 (µM) Mechanism
Study AStaphylococcus aureus10Inhibition of cell wall synthesis
Study BHIV-1>20Inhibition of viral replication
Study CPlasmodium falciparum<0.05Disruption of metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluorocyclohexaneethanamine
Reactant of Route 2
Reactant of Route 2
4,4-Difluorocyclohexaneethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.